1-(4-chlorophenyl)-2-methylpiperazine
Description
Analytical Characterization Techniques for Synthesized Compounds in Research
The structural elucidation and purity assessment of synthesized compounds like 1-(4-chlorophenyl)-2-methylpiperazine and its analogs are crucial steps in chemical research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of a compound.
1H NMR: In the 1H NMR spectrum of a 1-arylpiperazine derivative, characteristic signals for the piperazine (B1678402) ring protons are typically observed. For 1-(4-chlorophenyl)piperazine (B178656), the protons on the piperazine ring appear as multiplets. scispace.com The aromatic protons on the chlorophenyl ring also show distinct signals. For this compound, the introduction of a methyl group on the piperazine ring would result in a characteristic signal, likely a doublet, for the methyl protons, and would also influence the chemical shifts and splitting patterns of the adjacent piperazine protons. The 1H NMR spectrum of 2-methylpiperazine (B152721) shows signals for the piperazine protons and a doublet for the methyl group. chemicalbook.com
13C NMR: The 13C NMR spectrum provides information about the carbon framework of the molecule. For 1-(4-chlorophenyl)piperazine, distinct peaks are observed for the carbon atoms of the chlorophenyl ring and the piperazine ring. scispace.com The carbon atom attached to the chlorine will have a characteristic chemical shift. The presence of a methyl group in this compound would be confirmed by an additional signal in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 1-(4-chlorophenyl)piperazine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. spectrabase.com The fragmentation pattern often involves the cleavage of the piperazine ring and the loss of substituents. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. mdpi.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 1-(4-chlorophenyl)piperazine, characteristic absorption bands for N-H stretching (if a secondary amine is present), C-H stretching of the aromatic and aliphatic groups, and C-N stretching can be observed. scispace.com The presence of the chloro-substituent on the aromatic ring may also give rise to specific absorption bands in the fingerprint region.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method can be developed to separate this compound from its potential impurities, such as positional isomers or unreacted starting materials. rasayanjournal.co.in
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of volatile compounds. It can be used to determine the purity of this compound and to identify any volatile impurities. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. mdpi.com
The combination of these analytical techniques provides a comprehensive characterization of synthesized this compound and its analogs, ensuring their identity, structure, and purity.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-8-13-6-7-14(9)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOLKLKIUUTLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286802 | |
| Record name | 1-(4-Chlorophenyl)-2-methylpiperazine | |
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Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55117-80-1 | |
| Record name | 1-(4-Chlorophenyl)-2-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55117-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Piperazine, 1-(p-chlorophenyl)-2-methyl- | |
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| Record name | 1-(p-Chlorophenyl)-2-methylpiperazine | |
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| Record name | 1-(4-Chlorophenyl)-2-methylpiperazine | |
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| Record name | 1-(p-chlorophenyl)-2-methylpiperazine | |
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Pharmacological Investigations and Biological Activities of 1 4 Chlorophenyl 2 Methylpiperazine and Its Analogs
Receptor Binding and Ligand Affinity Studies
Arylpiperazine derivatives are known for their ability to bind to multiple receptor systems within the central nervous system. The specific substitution patterns on both the aryl ring and the piperazine (B1678402) moiety significantly influence the affinity and selectivity of these compounds.
Aminergic Receptor Interactions (e.g., Serotonin (B10506), Dopamine)
The interactions of chlorophenylpiperazine (B10847632) analogs with serotonergic and dopaminergic systems are well-documented, with many derivatives exhibiting high affinity for various receptor subtypes and transporters.
The analog 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) is known to interact with multiple serotonin (5-HT) receptor subtypes. It acts as a partial agonist at 5-HT2C receptors and an antagonist at 5-HT2B and 5-HT3 receptors. Studies have shown that m-CPP has considerable affinity for 5-HT transporters as well, with an IC50 value of 230 nM in human occipital cortex. This suggests a potential presynaptic mechanism of action in addition to its direct effects on postsynaptic receptors. The broad but potent interaction of m-CPP with various 5-HT receptors underscores the complex serotonergic profile of chlorophenylpiperazines.
In the dopaminergic system, chlorophenylpiperazine analogs have demonstrated significant affinity for the dopamine (B1211576) transporter (DAT). Research aimed at developing selective ligands for sigma-2 receptors led to the discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine has a preferentially high affinity for DAT, identifying it as a highly selective DAT ligand.
Enzymatic Activity Modulation
Protein Kinase Inhibition
The isoquinolinesulfonamide (B3044496) derivative, 1-(5-isoquinolinesulphonyl)-2-methylpiperazine (H-7), is a known inhibitor of protein kinase C (PKC). nih.govnih.gov Studies have demonstrated that H-7 can reduce soluble PKC activity by 40% at a concentration of 10(-4) M in rat pinealocytes. nih.gov This inhibition of PKC is believed to be the mechanism behind its observed biological effects, such as the potentiation of beta-adrenergic stimulation of cAMP. nih.gov Further investigations have developed more selective analogs, such as (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), which shows a significantly higher selectivity for Rho-kinase over PKC, with a Ki value of 1.6 nM for Rho-kinase and 9270 nM for PKC. nih.gov The development of such inhibitors, classified as ATP competitive inhibitors of Ser/Thr protein kinases, has been crucial for probing the physiological roles of these enzymes. nih.gov The broad utility of small-molecule kinase inhibitors is significant in research, though their specificity must be carefully considered, as many can interact with multiple kinases. symansis.com
| Compound | Target Kinase(s) | Ki / IC50 | Notes |
| 1-(5-isoquinolinesulphonyl)-2-methylpiperazine (H-7) | Protein Kinase C (PKC) | Reduces activity by 40% at 100 µM | Also inhibits Rho-kinase, PKA. nih.govnih.govnih.gov |
| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase, PKA, PKC | Ki = 1.6 nM (Rho-kinase), 630 nM (PKA), 9270 nM (PKC) | A more selective inhibitor of Rho-kinase developed from HA-1077. nih.gov |
| HA-1077 | Rho-kinase | Not specified | An isoquinolinesulfonamide and anti-spastic agent. nih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. escholarship.orgnih.gov The inhibition of NAPE-PLD is a target for modulating these signaling pathways. nih.gov While direct studies on 1-(4-chlorophenyl)-2-methylpiperazine are not prominent in the search results, research into other chemical structures provides insight into NAPE-PLD inhibition. For instance, symmetrically substituted dichlorophenes like hexachlorophene (B1673135) and bithionol (B75329) have been identified as potent and relatively selective inhibitors of NAPE-PLD. nih.gov These compounds demonstrate a noncompetitive mechanism of inhibition. nih.gov The first small-molecule inhibitors identified, such as the quinazoline (B50416) sulfonamide derivative ARN19874, target the enzyme's catalytic zinc center. escholarship.orgresearchgate.net These findings highlight that various structural scaffolds can achieve NAPE-PLD inhibition, though evidence directly linking chlorophenyl-methylpiperazine structures to this specific enzyme is not available in the provided search results.
| Inhibitor Class | Example Compound(s) | Mechanism | Selectivity Notes |
| Symmetrically Substituted Dichlorophenes | Hexachlorophene, Bithionol | Noncompetitive inhibition, altering Vmax but not Km. nih.gov | Showed selectivity for NAPE-PLD over other lipases like Streptomyces chromofuscus PLD and carbonic anhydrase. nih.gov |
| Quinazoline Sulfonamides | ARN19874 | Binds to the diatomic zinc center of the enzyme. escholarship.org | Selective NAPE-PLD inhibitor. researchgate.net |
| Endogenous Lipids | N-lauroylethanolamine, N-myristoylethanolamine | Potent inhibitors of a plant-specific isoform of PLD (PLDα). nih.govresearchgate.net | Inhibition increased with decreasing acyl chain length and unsaturation. nih.govresearchgate.net |
Cellular and Molecular Mechanism of Action Studies
Modulation of Cell Proliferation and Cell Cycle Progression
Analogs of this compound have demonstrated significant effects on cancer cell proliferation and the regulation of the cell cycle. The cell cycle is a fundamental series of events leading to cell division, composed of G1, S, G2, and M phases, and is driven by cyclin-dependent kinases (Cdks). nih.govmdpi.com Certain piperazine derivatives have been shown to induce cell cycle arrest, a common mechanism for anti-cancer agents. For example, a specific dispiropiperazine derivative, SPOPP-3, was found to have anti-proliferative activity against a panel of human cancer cell lines, causing cell cycle arrest at the G2/M phase. nih.govresearchgate.net This arrest was associated with a decrease in the expression of cyclin B1. nih.gov Similarly, a novel piperazine derivative, C505, potently inhibits the proliferation of various cancer cell lines, including K562, HeLa, and AGS, with GI50 values below 0.16 μM. nih.govresearchgate.net Other derivatives, such as those of ciprofloxacin (B1669076) containing a piperazinyl group, have also been shown to induce G2/M phase arrest through a p53/p21 dependent pathway. researchgate.net
| Piperazine Derivative | Cell Line(s) | Effect on Cell Cycle | Associated Molecular Changes |
| SPOPP-3 (dispiropiperazine) | SW480 (colon cancer) | G2/M phase arrest. nih.govresearchgate.net | Increased phospho-histone H3, defective cyclin B1 activation. nih.gov |
| C505 | K562 (leukemia), HeLa (cervical cancer), AGS (gastric cancer) | Inhibition of proliferation. nih.govresearchgate.net | Inhibition of PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govresearchgate.net |
| Ciprofloxacin derivative 2b | A549 (lung cancer) | G2/M phase arrest. researchgate.net | Increased expression of p53 and p21; decreased cyclin B1 and Cdc2. researchgate.net |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Various (liver, breast, colon, etc.) | Antiproliferative activity. nih.gov | Not specified. nih.gov |
Neurotransmitter Release and Reuptake Mechanisms
Chlorophenylpiperazine analogs have been identified as potent modulators of neurotransmitter systems, particularly the dopamine and serotonin transporters. nih.govnih.govnih.gov Research into a series of these analogs revealed high-affinity ligands for the dopamine transporter (DAT). nih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have a high affinity and selectivity for DAT. nih.govnih.gov The modulation of DAT is a key area of research for therapies aimed at psychostimulant use. nih.gov In a different context, 1-(m-chlorophenyl)piperazine (mCPP) has been demonstrated to be a potent serotonin (5-HT) releasing agent, acting on 5-HT transporters with a potency similar to d-fenfluramine in stimulating 5-HT efflux in vivo. nih.gov However, unlike d-fenfluramine, mCPP does not appear to cause long-term depletion of 5-HT, suggesting that serotonin release itself may not be the sole cause of neurotoxicity associated with some releasing agents. nih.gov Furthermore, the 2-methylpiperazine (B152721) analog H-7 has been shown to block the spontaneous and evoked release of the inhibitory neurotransmitter GABA in hippocampal slices, an effect attributed to its inhibition of a specific protein kinase C. nih.gov
| Compound/Analog | Primary Target | Observed Effect |
| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | High affinity and selective ligand for DAT. nih.govnih.gov |
| 1-(m-chlorophenyl)piperazine (mCPP) | Serotonin Transporter (5-HT) | Potent 5-HT releasing agent. nih.gov |
| 1-(5-isoquinolinesulphonyl)-2-methylpiperazine (H-7) | GABAergic neurons | Blocks spontaneous and evoked GABA release. nih.gov |
Ion Channel Modulation
The 2-methylpiperazine analog 1-(5-isoquinolinesulphonyl)-2-methylpiperazine (H-7) has been investigated for its effects on ion channels. In studies on CA1 pyramidal cells in rat hippocampal slices, H-7 was found to block antidromically evoked inhibitory currents and spontaneous miniature inhibitory currents. nih.gov This action is consistent with its effect of blocking GABA release. At a concentration of 30 μM, H-7 did not affect the resting membrane potential or input membrane resistance of the neurons. nih.gov The compound is also categorized as a calcium channel blocker, which points to a direct or indirect modulatory effect on ion channel function. nih.gov
Induction of Programmed Cell Death Pathways (e.g., Necroptosis)
Programmed cell death (PCD) is a regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. frontiersin.orgnih.gov PCD encompasses several pathways, including apoptosis, necroptosis, and pyroptosis. frontiersin.orgmdpi.com Piperazine-containing compounds have been shown to induce cell death through these pathways. For instance, the derivative C505 induces caspase-dependent apoptosis in cancer cells. nih.govresearchgate.net This process involves the activation of key apoptotic proteins like caspase-3 and the cleavage of PARP. nih.govresearchgate.net
More specifically related to necroptosis, a form of regulated necrosis mediated by RIPK1, RIPK3, and MLKL, a novel piperazine-containing compound, LQFM018, has been shown to trigger this pathway in K562 leukemic cells. mdpi.comresearchgate.netnih.gov Treatment with LQFM018 resulted in necrotic morphologies, loss of mitochondrial membrane potential, and increased expression of the necroptosis-associated protein TNF-R1 and mRNA levels of CYLD, without significant activation of apoptotic caspases-3 and -8. researchgate.net This indicates that specific piperazine analogs can be engineered to selectively induce different programmed cell death pathways, offering potential avenues for therapeutic intervention. researchgate.netnih.gov
| Compound | Cell Line | Induced Pathway | Key Findings |
| C505 | K562 (leukemia) | Apoptosis | Caspase-dependent; involves cleavage of Caspase-3 and PARP. nih.govresearchgate.net |
| LQFM018 | K562 (leukemia) | Necroptosis | Triggered necrotic morphologies, loss of mitochondrial potential, increased TNF-R1 and CYLD mRNA. researchgate.net |
| SPOPP-3 | SW480 (colon cancer) | Apoptosis and Necrosis | Induced both apoptotic and necrotic cell death markers. nih.govresearchgate.net |
Mitochondrial Function and Reactive Oxygen Species (ROS) Production
Mitochondria are central to cellular bioenergetics, primarily responsible for generating adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS). nih.govnih.gov This process, occurring along the electron transport chain (ETC), can lead to the incomplete reduction of oxygen, resulting in the production of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂•−) and hydrogen peroxide (H₂O₂). nih.govmdpi.com While ROS are involved in normal cellular signaling, their overproduction can induce oxidative stress, a condition implicated in the pathogenesis of various disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmedchemexpress.com
The balance of mitochondrial dynamics—fusion, fission, biogenesis, and mitophagy—is crucial for maintaining cellular homeostasis. nih.gov Dysregulation of these processes, coupled with excessive ROS production, can lead to mitochondrial dysfunction, a hallmark of many age-related and metabolic diseases. nih.gov ROS can reversibly oxidize protein thiols, thereby modulating signaling pathways such as those involving MAPK and PI3K, which are critical for cell survival and function. medchemexpress.com
While the role of mitochondrial dysfunction and ROS is well-established in pharmacology and toxicology, specific research directly investigating the effects of this compound on mitochondrial function and ROS production is not extensively detailed in the available literature. However, given that piperazine derivatives are explored for a wide range of neurological and systemic conditions, understanding their potential impact on mitochondrial bioenergetics and redox signaling remains a pertinent area for future investigation.
Preclinical Biological Efficacy in in vitro and in vivo Models
Antiproliferative and Antineoplastic Evaluations
Derivatives of 1-(4-chlorophenyl)piperazine (B178656) have demonstrated notable antiproliferative and antineoplastic activities in preclinical studies. The piperazine scaffold is recognized for its ability to inhibit critical cellular processes involved in tumor growth, such as microtubule synthesis, cell cycle progression, and angiogenesis, while also inducing apoptosis. nih.gov
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov These compounds exhibited inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cells. nih.gov Similarly, certain piperazine and homopiperazine (B121016) analogs have shown potent anti-proliferative effects against human leukemia cell lines, with activities observed at sub-micromolar concentrations. nih.gov The mechanism for some of these analogs is linked to their ability to generate intracellular nitric oxide. nih.gov
Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives, which can incorporate a chlorophenyl moiety, have been tested for their antiproliferative effects against breast cancer cell lines. nih.gov Specific derivatives showed significant activity and a high selective index, indicating a greater effect on cancer cells compared to non-cancerous cells. nih.gov
| Compound/Analog Class | Cancer Cell Line(s) | Key Findings | Source |
|---|---|---|---|
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Demonstrated cytotoxicity against a broad range of cancer cell lines. | nih.gov |
| Piperazine and homopiperazine analogues of JS-K | HL-60, U937 (Leukemia) | Exhibited sub-micromolar anti-proliferative activities, correlated with intracellular nitric oxide generation. | nih.gov |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast) | Compound 2 showed the best antiproliferative effect on MCF-7 cells; Compound 3 had the highest selective index. | nih.gov |
Antimicrobial and Antifungal Efficacy
Analogs of 1-(4-chlorophenyl)piperazine have been investigated for their efficacy against various microbial pathogens. The piperazine moiety is a key pharmacophore in many antimicrobial agents. nih.gov
Specifically, naphthalene (B1677914) sulphonyl derivatives incorporating a 1-[(4-chlorophenyl)phenylmethyl]piperazine bridge were synthesized and tested for antibacterial activity. asianpubs.orgasianpubs.org These compounds were found to be active against the Gram-negative bacterium Proteus vulgaris. asianpubs.orgasianpubs.org Reviews on piperazine-based polymers highlight their significant antimicrobial action against both E. coli and S. aureus, which is achieved by targeting and disrupting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and cell death. nih.gov
In addition to antibacterial properties, piperazine derivatives have shown antifungal potential. Multifunctionalized piperazine polymers demonstrated efficient activity against the fungus Candida albicans. nih.gov Other studies on related heterocyclic compounds have also reported activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Streptococcus faecalis. nih.gov
| Compound/Analog Class | Microorganism(s) | Key Findings | Source |
|---|---|---|---|
| 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}-1-piperazinyl] sulphonyl naphthalenes | Proteus vulgaris | Active against this Gram-negative bacterium. | asianpubs.orgasianpubs.org |
| Piperazine-based polymers | E. coli, S. aureus, Candida albicans | Exhibited significant antibacterial and antifungal activity. Mechanism involves disruption of the cytoplasmic membrane. | nih.gov |
| (E)-4-[piperidino/morpholino-N-alkoxy]stilbenes | Staphylococcus aureus, Bacillus subtilis, Streptococcus faecalis | Showed good antibacterial activity against various Gram-positive bacteria. | nih.gov |
Antiviral Activity Assessments
The antiviral potential of compounds related to 1-(4-chlorophenyl)piperazine has been explored, primarily through the evaluation of its structural analogs. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives were synthesized and tested for their antiviral properties. nih.govresearchgate.net Bioassays revealed that certain compounds in this series possessed notable activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net
Broader investigations into piperazine-containing structures have shown activity against human viruses. Phenothiazine derivatives, such as fluphenazine, which contain a piperazine ring, exhibit antiviral effects against coronaviruses, including MERS-CoV and SARS-CoV. nih.gov The mechanism for some related compounds, like chlorpromazine, is thought to involve the inhibition of clathrin-mediated endocytosis, a pathway many viruses use to enter host cells. nih.gov
Furthermore, echinocandin antifungal drugs, which have been reported to have antiviral properties, showed inhibitory activity against SARS-CoV-2. mdpi.com Specifically, micafungin (B1204384) (MCFG) and anidulafungin (B1665494) were found to inhibit SARS-CoV-2 infection in cell culture models, with some MCFG derivatives showing even higher antiviral activity than the parent compound. mdpi.com
Neuropsychopharmacological Investigations (e.g., Antidepressant, Anxiolytic, Anticonvulsant, Antipsychotic)
The piperazine scaffold is a cornerstone in the development of centrally acting agents, and analogs of 1-(4-chlorophenyl)piperazine have been evaluated for a range of neuropsychopharmacological activities.
Antidepressant and Anxiolytic Effects: The isomer of the parent compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a known serotonin agonist. nih.govnih.gov Pilot studies in elderly depressed patients suggested potential antidepressant effects for m-CPP. nih.gov However, the compound's pharmacology is complex, as it has also been shown to increase anxiety-like behaviors in animal models, an effect potentially mediated by its agonist activity at 5-HT1C receptors. nih.govnih.gov Other piperazine derivatives, such as trifluoromethylphenylpiperazine (TFMPP), are also known to act as agonists at serotonin receptors and have been studied for anxiolytic effects. silae.it
Anticonvulsant Activity: Several analogs have shown significant anticonvulsant properties. Derivatives of N-[3-(4-methyl-piperazin-1-yl)propyl]-3-aryl-pyrrolidine-2,5-dione, particularly those with a chlorine atom on the aromatic ring, were potent in the maximal electroshock (MES) seizure test. nih.gov In another study, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives containing a piperazine linker were synthesized. mdpi.com One compound from this series exhibited more favorable efficacy in both the MES and 6 Hz seizure tests than the reference drug, valproic acid. mdpi.com The mechanism for this promising compound appears to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Antipsychotic Activity: Many second-generation (atypical) antipsychotic drugs function as serotonin-dopamine antagonists. nih.gov The piperazine nucleus is a common structural feature in this class of drugs. While direct antipsychotic evaluations of this compound are limited, related piperazine derivatives have been designed to target dopamine D2 receptors, a key target for antipsychotic medications. silae.it
| Activity | Compound/Analog Class | Model/Test | Key Findings | Source |
|---|---|---|---|---|
| Antidepressant | m-Chlorophenylpiperazine (m-CPP) | Pilot study in depressed patients | Showed clinically significant improvement in some patients. | nih.gov |
| Anxiogenic | m-Chlorophenylpiperazine (m-CPP) | Free exploratory and light/dark choice tests in mice | Enhanced neophobic and anxious behaviours, suggesting an anxiogenic effect. | nih.gov |
| Anticonvulsant | N-[3-(4-methylpiperazin-1-yl)propyl]-3-(4-chlorophenyl)-pyrrolidine-2,5-dione | Maximal Electroshock (MES) test | Exhibited strong anticonvulsant activity with an ED50 of 29-48 mg/kg. | nih.gov |
| Anticonvulsant | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz tests | Showed more beneficial efficacy and protective index values than valproic acid. | mdpi.com |
Antinociceptive Effects
Analogs containing the chlorophenyl and piperazine/related heterocyclic motifs have demonstrated significant antinociceptive (pain-relieving) effects in various preclinical models.
Derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione produced antinociceptive effects in both the hot plate test (a model of central pain) and the acetic acid-induced writhing test (a model of peripheral visceral pain). nih.gov Similarly, certain thiazole-piperazine derivatives significantly inhibited the writhing response in mice, with mechanistic studies indicating that this effect involves the opioidergic system. nih.gov
Further studies have shown that compounds with anticonvulsant activity may also possess analgesic properties. mdpi.com Promising anticonvulsant derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione also showed significant antinociceptive activity in the formalin model of tonic pain. mdpi.com Another analog, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate, produced dose-dependent antinociception through the modulation of glutamatergic pathways, TRVP1 receptors, and by impacting adenosinergic, alpha-2 adrenergic, and cholinergic systems. europeanreview.org
| Compound/Analog Class | Pain Model | Key Findings | Source |
|---|---|---|---|
| 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Hot plate test, Writhing test | All examined compounds produced an antinociceptive effect. | nih.gov |
| Thiazole-piperazine derivatives | Acetic acid-induced writhing test | Significantly inhibited writhing, indicating peripheral antinociceptive effects involving the opioidergic system. | nih.gov |
| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Formalin test | Promising anticonvulsant compounds also demonstrated significant analgesic activity in a model of tonic pain. | mdpi.com |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate | Formalin, glutamate, capsaicin, and writhing tests | Produced dose-dependent antinociception via modulation of multiple receptor systems. | europeanreview.org |
Metabolic and Endocrine System Modulation (e.g., Antidiabetic Potential)
While direct studies on the metabolic and endocrine-modulating effects of this compound are not extensively documented in publicly available research, investigations into structurally similar analogs, particularly chlorophenylpiperazine derivatives, provide insights into the potential activities of this class of compounds. The endocrine system, a complex network of glands and hormones, regulates various bodily functions including metabolism, growth, and energy balance. nih.govnih.gov Any modulation of this system can have significant physiological consequences.
Research into the analog meta-chlorophenylpiperazine (m-CPP) has shown effects on cerebral glucose metabolism. nih.gov In a study involving young and aged rats, acute administration of m-CPP led to widespread reductions in regional cerebral metabolic rates for glucose. nih.gov However, this effect was diminished with chronic administration, suggesting a downregulation of the response mechanism over time. nih.gov This indicates that chlorophenylpiperazine derivatives can influence glucose utilization in the brain, a key aspect of metabolic control.
The broader class of aryl piperazines has been investigated for its potential in managing type 2 diabetes. nih.gov Type 2 diabetes is a metabolic disorder characterized by insulin (B600854) resistance and high blood sugar levels. nih.govmdpi.com Compounds that can improve glucose tolerance or enhance insulin sensitivity are of significant therapeutic interest. pensoft.net For instance, certain aryl piperazine derivatives have been found to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase, suggesting a potential role in the treatment of type 2 diabetes mellitus. nih.gov
Furthermore, various piperazine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, an enzyme that plays a role in carbohydrate digestion and glucose absorption. nih.gov Inhibition of this enzyme can help in managing post-meal blood glucose spikes. nih.gov While these findings are promising for the piperazine scaffold, specific research is needed to determine if this compound shares these antidiabetic properties.
Table 1: Effects of a Chlorophenylpiperazine Analog on Cerebral Glucose Metabolism
| Compound | Subject | Administration | Key Findings | Reference |
| meta-chlorophenylpiperazine (m-CPP) | Young and Aged Rats | Acute | Widespread reductions in regional cerebral metabolic rates for glucose. | nih.gov |
| meta-chlorophenylpiperazine (m-CPP) | Young and Aged Rats | Chronic | Failed to reduce regional cerebral metabolic rates for glucose. | nih.gov |
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound have not been directly elucidated in available scientific literature. However, the anti-inflammatory properties of other piperazine derivatives have been a subject of investigation, suggesting a potential avenue for research for this compound and its analogs. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.
For example, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-inflammatory activity in animal models. nih.gov This compound was found to reduce paw edema and pleurisy induced by carrageenan. nih.gov The mechanism of action appeared to involve the reduction of inflammatory cell migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov
Another study on a pyrazole (B372694) derivative bearing a chlorophenyl group, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide, also reported anti-inflammatory properties in microglial cells. nih.gov This highlights the potential for compounds containing the chlorophenyl moiety to modulate inflammatory pathways.
Given that the piperazine nucleus is a common scaffold in molecules with diverse biological activities, and that other derivatives have shown promise as anti-inflammatory agents, it is plausible that this compound and its analogs could exhibit similar properties. However, without direct experimental evidence, this remains speculative. Further research is required to explore the anti-inflammatory potential of this compound and to delineate its possible mechanisms of action.
Table 2: Anti-inflammatory Activity of a Piperazine Analog
| Compound | Model | Key Findings | Reference |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of TNF-α and IL-1β. | nih.gov |
Structure Activity Relationship Sar Elucidation
Identification of Key Pharmacophoric Features on the Piperazine (B1678402) Scaffold
A pharmacophore is a collection of essential structural and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target, thereby triggering or blocking a biological response. For arylpiperazine derivatives, including 1-(4-chlorophenyl)-2-methylpiperazine, SAR studies have identified several key pharmacophoric features centered on the piperazine ring. researchgate.net
The piperazine moiety itself is a critical component. Its two nitrogen atoms are fundamental to its activity. One of the most important features is the basic, protonatable nitrogen atom within the piperazine ring. researchgate.net This nitrogen can form a crucial salt bridge or hydrogen bond with acidic residues, such as aspartic acid, in the binding site of target receptors. researchgate.net The presence of the N-methyl group in N-methylpiperazine derivatives can enhance lipophilicity and introduce steric bulk, which helps in maintaining a favorable balance of pharmacokinetic and pharmacodynamic properties. nih.gov This allows the nitrogen atoms to engage effectively in various hydrophobic and charge-transfer interactions with target enzymes. nih.gov
The second key feature is the aryl group (the 4-chlorophenyl ring) attached to one of the piperazine nitrogens. This aromatic ring is involved in significant aromatic–aromatic or hydrophobic interactions with aromatic amino acid residues like phenylalanine and tyrosine within the receptor's binding pocket. researchgate.net These interactions are vital for anchoring the ligand in the correct orientation for effective binding. researchgate.net Therefore, the fundamental pharmacophore for this class of compounds consists of a basic nitrogen atom and an aromatic system, separated by a specific distance and geometry dictated by the piperazine scaffold.
Influence of Substituent Variation on Biological Activity (e.g., Halogenation, Alkyl Chains, Aromatic Rings)
Modifying the substituents on the arylpiperazine core is a common strategy to fine-tune pharmacological activity, selectivity, and metabolic stability.
Halogenation: The nature and position of halogen substituents on the phenyl ring significantly impact biological activity. In one study on N-arylpiperazine derivatives, para-substituted chloro and fluoro groups on the phenyl ring did not cause significant changes in activity, whereas a para-bromo substitution led to cellular toxicity. researchgate.net In a different series, replacing a trifluoromethyl substituent with a trifluoromethoxy moiety substantially enhanced potency while eliminating toxicity. researchgate.net For a series of inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. google.com
Alkyl Chains: The introduction of alkyl groups, such as the 2-methyl group in the target compound, can have profound steric effects on biological activity. researchgate.net Studies on related chiral 2-methylated piperazines have shown that the scaffold plays an important role in the ligand-receptor interaction. researchgate.net The replacement of the piperazine ring with 2,3-dialkylpiperazine moieties in prazosin-related compounds resulted in high affinity and selectivity toward α1-adrenoreceptors, suggesting a lipophilic binding area on the receptor surface that accommodates these groups. nih.gov
Aromatic Rings: Changes to the aromatic ring system can dramatically alter a compound's efficacy. For instance, replacing a naphthalene (B1677914) moiety with a benzene (B151609) moiety was shown to abolish the inhibitory effects on ENT1 and ENT2. nih.gov However, activity could be regained by adding specific substituents to this new benzene ring; adding a methyl group at the meta position or an ethyl group at the para position restored inhibitory activity on both transporters. google.com In another study, a tri-methoxy substitution on the aryl ring led to a considerable improvement in immune response stimulation. researchgate.net
The following table summarizes SAR findings from a study on N-arylpiperazine derivatives designed as interferon inducers. researchgate.net
| Compound Series | Substituent (Position) | Linker | Observed Effect on Activity/Toxicity | Source |
|---|---|---|---|---|
| Arylpiperazine | p-NO2 | Thiourea | Negligible potency | researchgate.net |
| Arylpiperazine | p-F | Thiourea | No significant effect | researchgate.net |
| Arylpiperazine | p-Cl | Thiourea | No significant effect | researchgate.net |
| Arylpiperazine | p-Br | Thiourea | Undesired cellular toxicity | researchgate.net |
| Arylpiperazine | m-Br | Thiourea | Slightly increased activity vs. para | researchgate.net |
| Arylpiperazine | p-CF3 | Urea | Increased activity, but with toxicity | researchgate.net |
| Arylpiperazine | p-OCF3 | Urea | Substantially enhanced potency, no toxicity | researchgate.net |
| Arylpiperazine | Tri-methoxybenzyl | Urea | Considerably improved immune response | researchgate.net |
Stereochemical Impact on Ligand-Target Interactions
The presence of a methyl group at the C2 position of the piperazine ring introduces a chiral center, meaning this compound can exist as two distinct enantiomers (R and S). The three-dimensional arrangement, or stereochemistry, of a drug molecule is often a critical determinant of its pharmacological activity. researchgate.net The pharmacological activity of two enantiomers can differ significantly; one isomer may be substantially more active than the other, or the two isomers may possess entirely different pharmacological profiles. google.com
For chiral piperazine derivatives, stereochemistry can lead to stereoselective effects on biological activity. researchgate.net The specific spatial orientation of the substituents is crucial for proper alignment within the binding site of a receptor or enzyme. Research on chiral 2-methylated piperazines confirms that the scaffold's stereochemistry is vital for the ligand-receptor interaction. researchgate.net For example, in a study on 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists, molecular modeling showed that the R enantiomers were able to bind effectively to the receptor. nih.gov Similarly, studies on the enantiomers of related compounds have demonstrated distinct differences in their effects, with one enantiomer acting as a competitive inhibitor and the other as a non-competitive inhibitor at the histamine (B1213489) H1 receptor. google.com This highlights that the precise 3D arrangement dictated by the chiral center is fundamental to the molecule's mechanism of action.
Conformational Analysis in Relation to Activity
Molecules are flexible and can adopt various three-dimensional shapes or conformations. The specific conformation that a molecule adopts when it binds to its target is known as the bioactive conformation. For piperazine derivatives, the conformation of the six-membered piperazine ring (typically a chair or boat form) and the orientation of its substituents are crucial for activity.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a derivative of 1-(4-chlorophenyl)-2-methylpiperazine, might interact with a biological target, typically a protein or nucleic acid.
While specific molecular docking studies on this compound were not found in the provided search results, research on structurally related piperazine (B1678402) derivatives highlights the utility of this approach. For instance, docking studies on various 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have been conducted to evaluate their potential as anticancer agents by targeting topoisomerase II (Topo II) and DNA. mdpi.com These studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the compound's activity. Similarly, docking analyses of other piperazine-containing molecules have been used to elucidate their binding to DNA, a key target for some anticancer drugs. nih.govnih.gov
In a study of phthalazine (B143731) derivatives, molecular docking was used to investigate their binding to the VEGFR-2 receptor. nih.gov One of the derivatives, which included a 4-chlorophenyl group, demonstrated a binding mode comparable to the known inhibitor sorafenib, forming multiple hydrogen bonds with key amino acid residues in the ATP binding pocket. nih.gov Such studies underscore the importance of the 4-chlorophenyl moiety in anchoring the ligand within the receptor's binding site.
| Compound Class | Target | Key Findings from Docking Studies |
| 1,2-Benzothiazine-phenylpiperazine derivatives | Topoisomerase II, DNA | Capable of binding to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com |
| Phthalazine derivatives with a 4-chlorophenyl group | VEGFR-2 | Shows a binding mode similar to sorafenib, with hydrogen bonds to key residues like Glu885 and Asp1046. nih.gov |
| 1,4-Bis(2-chloro-4-nitrophenyl)piperazine | DNA | Predicted to have strong anti-tumor effects with significant binding affinities to DNA. nih.govnih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is used to study the stability of ligand-receptor complexes and to understand the dynamic nature of their interactions.
MD simulations have been employed to study the behavior of various heterocyclic compounds, which can provide insights into the potential dynamics of this compound in a biological environment. For example, MD simulations of oxadiazole derivatives, which also feature aromatic and heterocyclic rings, have been used to investigate their interactions with single-stranded DNA/RNA. molport.com These simulations can reveal the stability of the binding and the conformational changes in both the ligand and the target molecule upon interaction.
In another study, MD simulations were used to investigate the inclusion complexes of cetirizine, a molecule containing a (4-chlorophenyl)phenylmethylpiperazine moiety, with cyclodextrins. mdpi.com These simulations helped in understanding the stability of the complex and the intermolecular forces driving the inclusion process. Although not directly on this compound, these examples demonstrate how MD simulations can be applied to understand the dynamic behavior of related compounds.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can provide valuable information about a molecule's properties, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies.
DFT studies have been performed on a variety of molecules containing the 4-chlorophenyl group or a piperazine ring. For instance, DFT calculations at the B3LYP/6-311G** level were used to optimize the geometry and predict the vibrational frequencies of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. openpharmaceuticalsciencesjournal.comresearchgate.net The results showed good agreement with experimental data from X-ray diffraction and IR spectroscopy. openpharmaceuticalsciencesjournal.comresearchgate.net
In a study on a 1,2,3-triazole derivative containing a 4-chlorophenyl group, DFT calculations were used to characterize the molecular structure and analyze the intramolecular hydrogen bonds. scispace.com Furthermore, DFT has been used to study the electronic properties of piperazine derivatives investigated as mTORC1 inhibitors, helping to identify key electronic descriptors correlated with their biological activity. mdpi.com
For a pyridazin-3(2H)-one derivative, DFT analysis was used to study its frontier molecular orbitals, molecular electrostatic potential, and other electronic properties to assess its chemical reactivity and potential biological activity. openpharmaceuticalsciencesjournal.com Similarly, DFT calculations were performed on a copper complex with a Schiff base ligand containing a 4-chlorophenyl group to corroborate its structure. neliti.com
| Compound/Derivative | DFT Method | Key Findings |
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | B3LYP/6-311G** | Predicted geometry and vibrational frequencies were in good agreement with experimental data. openpharmaceuticalsciencesjournal.comresearchgate.net |
| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | B3LYP, M06-2X, MP2 | Characterized the molecular structure and analyzed hydrogen bonding. scispace.com |
| Piperazine derivatives as mTORC1 inhibitors | B3LYP/6-31G+(d, p) | Determined structural, electronic, and energetic parameters to correlate with inhibitory activity. mdpi.com |
| Pyridazin-3(2H)-one derivative | DFT | Analyzed frontier molecular orbitals and molecular electrostatic potential to assess reactivity. openpharmaceuticalsciencesjournal.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new compounds and to guide the design of more potent molecules.
QSAR studies have been conducted on various classes of piperazine derivatives to understand the structural requirements for their biological activities. For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors identified six molecular descriptors that are significantly correlated with their inhibitory activity: the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), and refractive index (n). mdpi.com The resulting QSAR models showed good predictive power, with a coefficient of determination (R²) of up to 0.78. mdpi.com
Another QSAR study focused on piperazine and keto piperazine derivatives as renin inhibitors. nih.govaudreyli.comscilit.com This study developed a robust QSAR model (R² = 0.846) that suggested constitutional descriptors such as the number of oxygen atoms and double bonds play a vital role in the binding of these ligands to the renin enzyme. nih.govaudreyli.comscilit.com These models provide valuable insights into the structural features that could be modified to enhance the activity of new piperazine-based inhibitors.
In Silico Prediction of Biological Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. These predictions help in identifying compounds with favorable pharmacokinetic profiles and low potential for toxicity.
While specific in silico ADMET predictions for this compound were not found in the search results, studies on related compounds demonstrate the application of these methods. For instance, in silico ADMET screening was performed on 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (B97240) derivatives to assess their drug-likeness. These studies often involve calculating properties based on Lipinski's rule of five and Veber's rules to predict oral bioavailability.
Similarly, the in silico ADMET profile of phthalazine derivatives was evaluated and compared to the known drug sorafenib. nih.gov In another study, virtual ADME studies were carried out for a newly synthesized piperidine (B6355638) derivative to assess its physicochemical and pharmacokinetic properties. These predictive models are essential for weeding out compounds that are likely to fail in later stages of drug development due to poor ADMET properties.
Advanced Research Methodologies and Future Directions
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of vast chemical libraries against specific biological targets. mdpi.comnih.gov This automated process utilizes robotics, sensitive detectors, and sophisticated software to conduct millions of biochemical or cell-based tests in a short period, identifying "hits"—compounds that interact with a target of interest. mdpi.com The HTS process is the initial step in a comprehensive "hit-to-lead" cascade, which is followed by a series of secondary assays to confirm and refine the initial findings. chemdiv.com
In the context of 1-(4-chlorophenyl)-2-methylpiperazine, HTS can be employed to uncover novel therapeutic applications. A library of its derivatives could be screened against a wide array of targets, such as G-protein coupled receptors, enzymes, and ion channels. chemdiv.com For instance, given that many piperazine (B1678402) derivatives exhibit central pharmacological activity by modulating monoamine pathways, an HTS campaign could test these compounds against various serotonin (B10506) and dopamine (B1211576) receptor subtypes. nih.govresearchgate.net A successful screening campaign can identify promising lead compounds from hundreds of thousands of candidates. researchgate.net For example, a screen of over 760,000 compounds identified 1,775 hits with an IC₅₀ value below 30 µM, demonstrating the power of this technique to narrow down a vast chemical space to a manageable number of promising candidates. researchgate.net A subsequent structure-based design approach, informed by the initial HTS data, can lead to the development of potent and selective inhibitors. nih.gov
Table 1: Illustrative HTS Workflow for Piperazine Derivatives
| Phase | Objective | Methodology | Example Target for this compound Analogs | Outcome |
|---|---|---|---|---|
| Primary Screen | Identify initial "hits" from a large compound library. | Automated single-concentration assay (e.g., Fluorescence Resonance Energy Transfer - FRET). nih.gov | Serotonin 5-HT2C Receptor | A list of compounds showing >50% inhibition. |
| Hit Confirmation | Verify the activity of initial hits and eliminate false positives. | Re-testing of hits from fresh compound stock. | Serotonin 5-HT2C Receptor | Confirmed active compounds. |
| Dose-Response Analysis | Determine the potency (e.g., IC₅₀) of confirmed hits. | 8-point concentration-response curve. researchgate.net | Serotonin 5-HT2C Receptor | IC₅₀ values for each confirmed hit. |
| Selectivity Screening | Assess activity against related targets to determine specificity. | Screening against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT1A). | Related 5-HT Receptor Family | Selectivity profile, identifying compounds with specific action. |
Molecular Hybridization Strategies for Novel Analogs
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single new molecule. The goal is to create a hybrid compound with improved affinity, better efficacy, a dual mode of action, or an optimized pharmacokinetic profile. The piperazine ring is an ideal scaffold for this approach due to its chemical tractability and its presence in numerous approved drugs. researchgate.netnih.gov
For this compound, hybridization strategies can generate novel analogs with diverse pharmacological activities. The secondary amine of the piperazine ring provides a convenient point for chemical modification, allowing it to be linked to other heterocyclic systems known for specific biological effects. For example, researchers have successfully synthesized hybrids by combining piperazine with moieties such as 1,2,4-triazole, furan (B31954), and pyrazoline to create compounds with potential antihistamine, anti-inflammatory, anticancer, and antioxidant properties. nih.govnih.govnih.govmdpi.com The synthesis of these novel derivatives often involves multi-step protocols, including reactions like Mannich reactions or condensation with various acyl chlorides. nih.govmdpi.com This approach has proven effective in generating lead compounds for a wide range of diseases. researchgate.net
Table 2: Examples of Molecular Hybridization Based on a Phenylpiperazine Core
| Core Scaffold | Hybridizing Moiety | Resulting Hybrid Class | Potential Therapeutic Target/Activity | Reference Example |
|---|---|---|---|---|
| Phenylpiperazine | 1,2,4-Triazole-thione | Triazole-Piperazine Hybrids | Antibacterial, Antifungal | Synthesis of novel Mannich derivatives with promising antibacterial activity. mdpi.com |
| Phenylpiperazine | Piperazine-2,5-dione | Disubstituted Piperazinediones | Antioxidant (against oxidative stress) | Development of derivatives protecting cells from H₂O₂-induced damage. nih.gov |
| Chlorophenyl Group | Furan-Pyrazole | Furan-Containing Pyrazolines | Tubulin Polymerization Inhibition (Anticancer) | Design of furan derivatives with inhibitory activity on tubulin. nih.gov |
| Phenylpiperazine | Benzoyl Group | Acylpiperazine Derivatives | Histamine (B1213489) H3 Receptor Antagonism | Discovery of lead compounds for H3 receptor antagonists. researchgate.net |
Co-crystallization Studies for Ligand-Target Complex Analysis
Co-crystallization is a powerful technique used to elucidate the precise three-dimensional interactions between a drug candidate (ligand) and its biological target, typically a protein or enzyme. By obtaining a high-resolution crystal structure of the ligand-target complex using X-ray diffraction, researchers can visualize the exact binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern affinity and specificity. nih.govacs.org
This structural information is invaluable for structure-based drug design. For instance, co-crystallization studies of piperazine derivatives with the SARS-CoV-2 main protease (Mpro) revealed how these inhibitors occupy multiple subpockets within the enzyme's active site. nih.govacs.org This insight allows medicinal chemists to rationally design next-generation analogs with modified structures to enhance these critical interactions, thereby improving potency and selectivity. While a specific co-crystal structure for this compound may not be publicly available, the methodology is directly applicable. If this compound were identified as a hit against a specific enzyme, co-crystallization would be a critical next step. The resulting structural data would guide the optimization process, helping to transform a moderately active hit into a highly potent and selective lead compound. Another application of co-crystallization is to improve the physicochemical properties of an active compound, such as solubility, by forming a crystal with a benign coformer molecule like piperazine itself. acs.orgmdpi.com
Table 3: Hypothetical Co-crystallization Analysis of a Piperazine Ligand with a Kinase Target
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue | Significance in Drug Design |
|---|---|---|---|
| Hydrogen Bond | Piperazine Nitrogen (N-H) | Aspartic Acid (Backbone Carbonyl) | Anchors the ligand in the binding pocket; crucial for affinity. |
| Hydrophobic Interaction | 4-chlorophenyl Ring | Leucine, Valine, Alanine (Side Chains) | Contributes to binding affinity and positions the ligand correctly. |
| Pi-Stacking | Phenyl Ring | Phenylalanine (Side Chain) | Enhances binding stability through aromatic ring interactions. |
| Halogen Bond | Chlorine Atom | Serine (Backbone Oxygen) | Provides additional directional interaction to improve selectivity and potency. |
Systems Biology Approaches in Understanding Pharmacological Effects
Moving beyond the single-target paradigm, systems biology offers a holistic approach to understanding the effects of a drug on an entire biological system. It integrates data from genomics, proteomics, and metabolomics with computational modeling to map the complex interaction networks that are perturbed by a pharmacological agent. This is particularly relevant for compounds like piperazine derivatives, which often exhibit polypharmacology—the ability to interact with multiple targets. researchgate.net
For a compound such as this compound, a systems biology approach could be used to predict its broader effects, including potential off-target interactions and downstream pathway modulations. One key technique within this field is molecular dynamics (MD) simulation, which computationally models the movement of a ligand and its receptor over time to assess the stability of their complex. nih.gov An MD simulation can confirm that a binding pose observed in docking or co-crystallization studies is stable, showing minimal fluctuations over nanoseconds of simulation time. nih.gov By mapping the known and predicted targets of the compound onto protein-protein interaction networks, researchers can identify potential synergies, predict side effects, and uncover novel therapeutic indications that would be missed by traditional, target-centric methods. This in silico analysis helps to prioritize drug candidates and design more effective and safer therapies by understanding their impact at a network level. researchgate.net
Table 4: Framework for a Systems Biology Study of this compound
| Component | Description | Data Input | Expected Output/Insight |
|---|---|---|---|
| Target Identification | Predicting the protein targets of the compound. | Chemical structure of the compound, databases of known protein targets. | A ranked list of potential primary and secondary (off-target) binding proteins. |
| Network Pharmacology | Mapping the compound's targets onto biological pathways and interaction networks. | List of predicted targets, protein-protein interaction databases (e.g., STRING), pathway databases (e.g., KEGG). | Identification of key pathways modulated by the compound; prediction of overall pharmacological effect. |
| Molecular Dynamics (MD) | Simulating the physical stability of the ligand-protein complex over time. | 3D coordinates of the docked ligand-receptor complex. nih.gov | Confirmation of binding stability (RMSD analysis), detailed analysis of intermolecular interactions. nih.gov |
| Pharmacokinetic (ADME) Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Molecular structure and physicochemical properties. | Assessment of "drug-likeness" and potential for oral bioavailability. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-2-methylpiperazine, and how can reaction yields be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step procedure starting with 4-chlorophenyl derivatives reacting with methylpiperazine precursors under reflux in aprotic solvents like dichloromethane or tetrahydrofuran (THF) is common. Catalysts such as triethylamine or palladium complexes may enhance efficiency. Purification via column chromatography or recrystallization is critical. A reported yield of 39% was achieved using secondary amine coupling under controlled conditions . Optimization strategies include adjusting solvent polarity (e.g., switching from THF to DMF), increasing reaction time, or using microwave-assisted synthesis to improve kinetics.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.3 ppm and methylpiperazine protons at δ 2.3–3.1 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., observed m/z 315.02 vs. calculated 315.19 for [M+H]) .
- Elemental Analysis : Verifies stoichiometry (C, H, N, Cl ratios).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in related piperazine derivatives .
Q. What safety protocols are recommended for handling this compound in the lab?
Based on safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structures or spectral data?
Discrepancies in crystallographic data (e.g., bond angles or torsion angles) require cross-validation using:
Q. What strategies improve the enantiomeric purity of chiral derivatives during synthesis?
Chiral resolution techniques include:
Q. How does this compound interact with biological targets like kinases or receptors?
Mechanistic studies involve:
- Molecular Docking : Predict binding affinities to targets (e.g., tyrosine kinases) using software like AutoDock .
- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., cAMP-dependent protein kinase inhibition at Ki ≈ 1.2 μM) .
- SAR Analysis : Modify substituents (e.g., replacing -Cl with -F) to assess activity changes .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How should researchers address discrepancies between experimental and theoretical spectral data?
- Solvent Effects : Simulate NMR chemical shifts in different solvents (e.g., DMSO vs. CDCl).
- Impurity Profiling : Use HPLC-MS to detect byproducts.
- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals .
Q. What are the stability profiles under varying pH and temperature conditions?
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- pH-Dependent Degradation : Assess hydrolysis in acidic (pH 2) or basic (pH 9) buffers .
Q. How can structure-activity relationships (SAR) guide the design of novel analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
